Cas no 24331-94-0 (1,2,3,4-tetrahydroisoquinolin-3-one)
1,2,3,4-tetrahydroisoquinolin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dihydro-3(2H)-isoquinolinone
- 1,4-Dihydro-2H-isoquinolin-3-one
- 2,4-dihydro-1H-isoquinolin-3-one
- 1,2,3,4-tetrahydro-isoquinolin-3-one
- 1,2-dihydroisoquinolin-3(4H)-one
- 1,2-dihydroisoquinolin-3-one
- 1,4-Dihydro-2H-isochinolin-3-on
- 1,4-dihydro-2H-isoquinoline-3-one
- 1,4-dihydroisoquinolin-3(2H)-one
- 1,2,3,4-tetrahydroisoquinolin-3-one
- NSC 134509
- 3-oxo-1,2,3,4-tetrahydroisoquinoline
- EN300-112541
- DTXSID90179072
- CS-0120025
- FT-0648811
- CHEMBL1210771
- 9F2N73Z6PH
- SCHEMBL2490656
- SY139568
- 1,4-Dihydro-3(2H)-isoquinolinone, 95%
- J-503994
- SCHEMBL89023
- MFCD03460354
- NSC134509
- NS00027622
- MGZGPQCRWVOGFE-UHFFFAOYSA-N
- AM20030439
- 3(2H)-ISOQUINOLINONE, 1,4-DIHYDRO-
- 24331-94-0
- NSC-134509
- UNII-9F2N73Z6PH
- AKOS006344960
- 1,2-dihydroisoquinolin-3-(4H)-one
- BS-28123
- AB15535
- BDBM50322997
- Z1201622353
- F1285-0717
- EINECS 246-174-3
- 1,4-dihydro-3-hydroxyisoquinoline
- STL265913
-
- MDL: MFCD03460354
- Inchi: 1S/C9H9NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4H,5-6H2,(H,10,11)
- InChI Key: MGZGPQCRWVOGFE-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC=CC=2CN1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.7
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.142
- Boiling Point: 370.6°Cat760mmHg
- Flash Point: 215.9°C
- Refractive Index: 1.564
- PSA: 29.10000
- LogP: 1.18770
1,2,3,4-tetrahydroisoquinolin-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-tetrahydroisoquinolin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227916-250mg |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 95% | 250mg |
£150.00 | 2022-02-28 | |
| Fluorochem | 227916-1g |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 95% | 1g |
£316.00 | 2022-02-28 | |
| Fluorochem | 227916-5g |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 95% | 5g |
£1083.00 | 2022-02-28 | |
| Fluorochem | 227916-10g |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 95% | 10g |
£1750.00 | 2022-02-28 | |
| Chemenu | CM144700-250mg |
1,4-Dihydro-2H-isoquinolin-3-one |
24331-94-0 | 95% | 250mg |
$146 | 2024-07-28 | |
| Chemenu | CM144700-1g |
1,4-Dihydro-2H-isoquinolin-3-one |
24331-94-0 | 95% | 1g |
$394 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28146-100mg |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 98% | 100mg |
¥295.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28146-250mg |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 98% | 250mg |
¥442.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28146-1g |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 98% | 1g |
¥1103.0 | 2022-03-01 | |
| Apollo Scientific | OR451142-250mg |
1,4-Dihydro-3(2H)-isoquinolinone |
24331-94-0 | 250mg |
£125.00 | 2025-02-20 |
1,2,3,4-tetrahydroisoquinolin-3-one Suppliers
1,2,3,4-tetrahydroisoquinolin-3-one Related Literature
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Jianwei Xie,Muhammad Suleman,Zaibin Wang,Xinfei Mao,Beibei Mao,Jiale Fan,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2021 19 6341
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2. Hydroxyiminoisoquinolin-3(2H)-ones. Part 4. Synthesis and reactions of isoquinoline-3,4-dionesIstván Tikk,Gyula Deák,Gábor Tóth,József Tamás J. Chem. Soc. Perkin Trans. 1 1984 619
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Sanjeev Kumar,Saiprasad Nunewar,Srilekha Oluguttula,Srinivas Nanduri,Vinaykumar Kanchupalli Org. Biomol. Chem. 2021 19 1438
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4. Coordination-assisted, transition-metal-catalyzed enantioselective desymmetric C–H functionalizationXin Yu,Zhuo-Zhuo Zhang,Jun-Long Niu,Bing-Feng Shi Org. Chem. Front. 2022 9 1458
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5. Coordination-assisted, transition-metal-catalyzed enantioselective desymmetric C–H functionalizationXin Yu,Zhuo-Zhuo Zhang,Jun-Long Niu,Bing-Feng Shi Org. Chem. Front. 2022 9 1458
Additional information on 1,2,3,4-tetrahydroisoquinolin-3-one
Recent Advances in the Study of 1,2,3,4-Tetrahydroisoquinolin-3-one (CAS: 24331-94-0) in Chemical Biology and Pharmaceutical Research
The compound 1,2,3,4-tetrahydroisoquinolin-3-one (CAS: 24331-94-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic scaffold serves as a critical building block for the synthesis of various bioactive molecules, including potential therapeutics for neurological disorders, cancer, and infectious diseases. Recent studies have explored its role as a privileged structure in medicinal chemistry, owing to its ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for developing selective dopamine D3 receptor antagonists. Researchers utilized structure-activity relationship (SAR) analysis to optimize the tetrahydroisoquinolinone core, resulting in compounds with improved blood-brain barrier penetration and reduced off-target effects. The study highlighted CAS 24331-94-0's unique structural features that enable precise modulation of receptor binding affinity, making it particularly valuable for designing next-generation antipsychotic medications.
In the field of anticancer drug discovery, recent breakthroughs have identified 1,2,3,4-tetrahydroisoquinolin-3-one derivatives as potent inhibitors of histone deacetylases (HDACs). A 2024 Nature Communications paper reported the development of novel HDAC6-selective inhibitors based on this scaffold, showing remarkable efficacy in multiple myeloma models while minimizing the hematological toxicity associated with pan-HDAC inhibitors. The researchers employed molecular docking studies to elucidate how modifications at the 1- and 4-positions of the tetrahydroisoquinolinone ring system influence isoform selectivity.
Recent synthetic methodology developments have significantly expanded access to CAS 24331-94-0 derivatives. A 2023 ACS Catalysis publication described an enantioselective organocatalytic approach for constructing tetrahydroisoquinolinones with excellent stereocontrol. This green chemistry protocol uses mild conditions and achieves high atom economy, addressing previous challenges in large-scale production of optically pure derivatives. The methodology has been successfully applied to synthesize clinical candidates targeting α-synuclein aggregation in Parkinson's disease.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided new insights into the metabolic fate of 1,2,3,4-tetrahydroisoquinolin-3-one-based drugs. Advanced mass spectrometry techniques identified previously unknown metabolites resulting from gut microbiota-mediated transformations, explaining interindividual variability observed in clinical trials. These findings are guiding the development of prodrug strategies to improve oral bioavailability while maintaining the scaffold's therapeutic benefits.
Emerging applications in antibiotic development have further highlighted the versatility of this chemical scaffold. A recent Science Translational Medicine report demonstrated that fluorinated tetrahydroisoquinolinone derivatives exhibit potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds work through a novel mechanism involving simultaneous inhibition of cell wall biosynthesis and disruption of membrane potential, reducing the likelihood of resistance development.
In conclusion, ongoing research continues to reveal the remarkable potential of 1,2,3,4-tetrahydroisoquinolin-3-one (CAS: 24331-94-0) as a privileged structure in drug discovery. The compound's unique combination of synthetic accessibility, structural diversity, and favorable biological properties positions it as a key player in addressing multiple unmet medical needs. Future directions include exploring its applications in targeted protein degradation and the development of covalent inhibitors, leveraging recent advances in chemoproteomics and computational drug design.
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